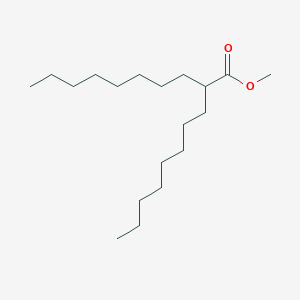

Methyl 2-octyldecanoate

Description

Methyl 2-octyldecanoate is a branched-chain fatty acid ester with the molecular formula C₁₉H₃₈O₂, derived from 2-octyldecanoic acid and methanol. Its structure features a methyl ester group and a long alkyl chain with an octyl branch at the second carbon position. This branching confers unique physicochemical properties, such as lower melting points and enhanced solubility in nonpolar solvents compared to linear esters.

Properties

IUPAC Name |

methyl 2-octyldecanoate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H38O2/c1-4-6-8-10-12-14-16-18(19(20)21-3)17-15-13-11-9-7-5-2/h18H,4-17H2,1-3H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YWKODMIQWGOHKW-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCC(CCCCCCCC)C(=O)OC | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H38O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

298.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: Methyl 2-octyldecanoate can be synthesized through the esterification reaction between 2-octyldecanoic acid and methanol. The reaction typically requires an acid catalyst, such as sulfuric acid or p-toluenesulfonic acid, and is carried out under reflux conditions to drive the reaction to completion. The general reaction is as follows:

2-octyldecanoic acid+methanolacid catalystMethyl 2-octyldecanoate+water

Industrial Production Methods: In an industrial setting, the esterification process is scaled up using large reactors. The reaction conditions are optimized to maximize yield and purity. The product is then purified through distillation or other separation techniques to remove any unreacted starting materials and by-products.

Chemical Reactions Analysis

Types of Reactions: Methyl 2-octyldecanoate can undergo various chemical reactions, including:

Hydrolysis: In the presence of a strong acid or base, the ester can be hydrolyzed back to 2-octyldecanoic acid and methanol.

Reduction: Reduction of the ester can yield the corresponding alcohol.

Transesterification: The ester can react with another alcohol to form a different ester and methanol.

Common Reagents and Conditions:

Hydrolysis: Acidic or basic conditions, typically using hydrochloric acid or sodium hydroxide.

Reduction: Common reducing agents include lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

Transesterification: Catalysts such as sodium methoxide or potassium hydroxide are used.

Major Products:

Hydrolysis: 2-octyldecanoic acid and methanol.

Reduction: 2-octyldecanol.

Transesterification: A new ester and methanol.

Scientific Research Applications

Methyl 2-octyldecanoate has various applications in scientific research and industry:

Chemistry: Used as a reagent in organic synthesis and as a solvent in certain reactions.

Biology: Studied for its potential biological activity and interactions with biological membranes.

Medicine: Investigated for its potential use in drug delivery systems due to its lipophilic nature.

Industry: Utilized in the formulation of fragrances, flavorings, and as a plasticizer in polymer production.

Mechanism of Action

The mechanism of action of methyl 2-octyldecanoate depends on its application. In biological systems, its lipophilic nature allows it to interact with cell membranes, potentially altering membrane fluidity and permeability. This interaction can affect various cellular processes and pathways.

Comparison with Similar Compounds

Structural and Functional Group Comparisons

Methyl 2-Hydroxydodecanoate

- Formula : C₁₃H₂₆O₃ (Molecular Weight: 230.34) .

- Key Feature: A hydroxyl group (-OH) at the second carbon of the dodecanoate chain.

- Applications: Used in lipid research and specialty chemical synthesis. Unlike Methyl 2-octyldecanoate, its hydroxyl group increases polarity, making it more reactive in esterification or oxidation reactions .

Dihydrocholesteryl 2-Octyldecanoate

- Structure: Combines 2-octyldecanoate with dihydrocholesterol (a sterol derivative).

- Function : Acts as an emollient in cosmetics due to the sterol’s skin-conditioning properties .

- Key Difference: The sterol moiety significantly increases molecular weight and enhances lipid-layer stabilization in formulations, unlike the simpler Methyl 2-octyldecanoate .

7-Bromoheptyl 2-Octyldecanoate

- Formula : C₂₅H₄₉BrO₂ (Molecular Weight: 461.56) .

- Key Feature : A bromine atom on the heptyl chain of the ester.

- Applications: Potential use in polymer chemistry or as an intermediate in organic synthesis. The bromine atom introduces reactivity for cross-coupling reactions, which Methyl 2-octyldecanoate lacks .

Methyl Dodecanoate

- Formula : C₁₃H₂₆O₂ (Linear structure).

- Comparison: Lacks branching, leading to higher melting points and crystallinity. Used as a biodiesel component or lubricant additive, contrasting with Methyl 2-octyldecanoate’s likely role in specialty chemicals .

Physicochemical Properties (Inferred)

| Compound | Molecular Weight | Branching | Functional Groups | Key Properties |

|---|---|---|---|---|

| Methyl 2-octyldecanoate | 298.5 (C₁₉H₃₈O₂) | Yes | Ester | Low melting point, hydrophobic |

| Methyl 2-hydroxydodecanoate | 230.34 | No | Ester, -OH | Higher polarity, reactive |

| Dihydrocholesteryl 2-octyldecanoate | ~650 (estimated) | Yes | Ester, sterol | Emollient, high molecular weight |

| 7-Bromoheptyl 2-octyldecanoate | 461.56 | Yes | Ester, Br | Reactive, halogenated |

| Methyl dodecanoate | 214.34 | No | Ester | Linear, crystalline |

Q & A

Q. What are the recommended laboratory methods for synthesizing Methyl 2-octyldecanoate?

Methyl 2-octyldecanoate can be synthesized via esterification reactions, typically involving acid-catalyzed condensation of 2-octyldecanoic acid with methanol. Key steps include:

- Purification : Use fractional distillation or column chromatography to isolate the ester.

- Characterization : Confirm structural identity via H NMR (e.g., methyl ester proton at δ 3.6–3.7 ppm) and IR spectroscopy (C=O stretch ~1740 cm).

- Purity assessment : Employ gas chromatography (GC) with flame ionization detection (FID) to verify >95% purity .

Q. How should researchers characterize the purity and structural identity of Methyl 2-octyldecanoate?

- Spectroscopic analysis : Combine H/C NMR and IR to confirm ester functional groups.

- Chromatographic methods : Use GC-MS for purity assessment and to detect residual reactants.

- Physical properties : Measure melting point, boiling point, and density (compare with literature values for analogs like methyl myristate, which has a density of 0.8702 g/cm³ at 20°C) .

Q. What safety protocols are essential when handling Methyl 2-octyldecanoate?

- Ventilation : Work in a fume hood to avoid inhalation of vapors.

- Personal protective equipment (PPE) : Wear nitrile gloves and safety goggles.

- Storage : Keep in a dry, well-ventilated area away from oxidizing agents.

- Spill management : Use inert absorbents (e.g., vermiculite) for containment .

Advanced Research Questions

Q. How can researchers resolve discrepancies in reported thermodynamic properties of Methyl 2-octyldecanoate?

- Systematic data review : Conduct a meta-analysis of published studies to identify methodological inconsistencies (e.g., variations in calorimetry techniques).

- Experimental validation : Replicate measurements under controlled conditions (e.g., using differential scanning calorimetry for enthalpy of fusion).

- Statistical modeling : Apply the Antoine equation to reconcile vapor pressure data across temperature ranges, as done for methyl tetradecanoate ( = 596.2 K) .

Q. What experimental designs are suitable for studying Methyl 2-octyldecanoate's role in lipid membrane interactions?

- Model systems : Use Langmuir-Blodgett troughs to analyze monolayer formation and phase behavior.

- Spectroscopic probes : Employ fluorescence anisotropy to assess membrane fluidity changes.

- Comparative studies : Benchmark against structurally similar esters (e.g., dihydrocholesteryl octyldecanoate) to evaluate branching effects on lipid packing .

Q. How can structure-activity relationship (SAR) studies optimize Methyl 2-octyldecanoate for drug delivery applications?

- Functional group modification : Synthesize derivatives with varied alkyl chain lengths or ester linkages.

- In vitro assays : Test cytotoxicity and encapsulation efficiency in liposomal formulations.

- Computational modeling : Use molecular dynamics simulations to predict interactions with hydrophobic drug molecules (e.g., paclitaxel) .

Methodological Resources

- Literature search : Use OJOSE or PubMed to identify peer-reviewed studies on branched-chain esters .

- Data repositories : Consult NIST Chemistry WebBook for thermodynamic parameters of analogous compounds (e.g., methyl tetradecanoate’s = 86.6 ± 0.8 kJ/mol) .

- Reporting standards : Follow Beilstein Journal guidelines for experimental reproducibility, including detailed supplementary data on synthesis and characterization .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.